2,2'-Dihydroxy-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetraone dihydrate
Description
X-ray Crystallographic Analysis
X-ray crystallography of tylophorinicine (C₂₄H₂₇NO₅) reveals a fused phenanthrene-indolizidine framework with methoxy substitutions at positions 2, 3, 6, and 7. The hydrated form stabilizes via intramolecular hydrogen bonds between hydroxyl groups at C-14 and adjacent oxygen atoms, forming a six-membered ring that enhances conformational rigidity. Comparative studies of anhydrous tylophorinicine show slight torsional adjustments in the indolizidine ring, reducing planarity by 4.2° compared to the hydrated form.
Tautomeric Equilibria and Hydrogen Bonding
Tylophorinicine exhibits pH-dependent tautomerism, with the enol form dominating in aqueous solutions (pH 7.4) due to stabilization by a bifurcated hydrogen bond between O-14 and N-1. Solid-state NMR confirms a keto-enol equilibrium shift in nonpolar solvents, favoring the keto tautomer by 3:1 in chloroform. This dynamic equilibrium influences its binding affinity to biological targets, particularly kinases.
Comparative Molecular Geometry
Among phenanthroindolizidine alkaloids, tylophorinicine’s molecular volume (1,099.16 ų) and polarizability (44.14 ų) exceed those of tylophorine (1,083.60 ų, 43.50 ų) and tylophorinine (969.52 ų, 41.66 ų). The increased surface area (614.94 Ų) and hydration energy (-6.72 kcal/mol) correlate with enhanced solubility and membrane permeability compared to analogues.
Solvent Effects on Conformational Stability
Molecular dynamics simulations demonstrate that tylophorinicine adopts a folded conformation in polar solvents (e.g., water, DMSO) stabilized by solvent-solute hydrogen bonds. In contrast, nonpolar environments (e.g., hexane) induce a twisted conformation, increasing the dihedral angle between phenanthrene and indolizidine rings by 18°. This solvent-dependent flexibility may explain its variable bioactivity across cell lines.
Properties
IUPAC Name |
2-hydroxy-2-(2-hydroxy-1,3-dioxoinden-2-yl)indene-1,3-dione;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O6.H2O/c19-13-9-5-1-2-6-10(9)14(20)17(13,23)18(24)15(21)11-7-3-4-8-12(11)16(18)22;/h1-8,23-24H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUXQSKXJJCLNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(C3(C(=O)C4=CC=CC=C4C3=O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Reaction Mechanism
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Addition Reaction : Indan-1,3-dione reacts with ninhydrin via nucleophilic attack at the carbonyl carbon, forming a carbon-carbon bond between the two indanone units. Acetic acid acts as both solvent and proton donor, facilitating the reaction at ambient temperatures (20–25°C).
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Hydrogenation : The hydroxyl group at the 2-position undergoes reduction using PMHS as a hydride source. The protonic acid catalyst activates the hydroxyl group, enabling selective hydrogenation without affecting other functional groups.
This route’s mild conditions (room temperature for both steps) minimize side reactions, eliminating the fluorescent impurities observed in the Perkin method. Furthermore, the modularity of the approach allows for asymmetric substitutions by employing pre-functionalized indan-1,3-dione or ninhydrin derivatives. For instance, reactions with 5-methylindan-1,3-dione and 4-methylninhydrin produce BIT dihydrate with asymmetric methyl groups (Fig. 2).
Comparative Analysis of Synthetic Methods
| Parameter | Perkin Reaction Route | Addition-Hydrogenation Route |
|---|---|---|
| Temperature | 210°C | 20–25°C |
| Overall Yield | 8–25% | 17–70%* |
| Byproduct Formation | High (fluorescent impurities) | Negligible |
| Substitution Flexibility | Limited to symmetric derivatives | Compatible with asymmetric substitutions |
| Purification Difficulty | High (requires sublimation) | Moderate (recrystallization) |
*Yields vary based on substituents; fluorinated derivatives exhibit lower yields due to intermediate instability.
The addition-hydrogenation route outperforms the Perkin method in yield, purity, and structural versatility. For example, fluorinated BIT derivatives (e.g., 7 and 8 in Fig. 2) are accessible via reactions with tetrafluoroindan-1,3-dione, albeit in reduced yields (30–40%). The method’s scalability is demonstrated by its application to benzannulated derivatives (e.g., compounds 10–12), which are unattainable via high-temperature synthesis.
Isolation and Hydration of BIT Dihydrate
BIT dihydrate crystallizes from aqueous ethanol or acetone solutions, with water molecules occupying lattice sites between the BIT molecules. Single-crystal X-ray diffraction reveals a lamellar packing structure stabilized by intermolecular hydrogen bonds involving the hydroxyl groups and lattice water. This hydration is critical for stabilizing the tautomeric forms of BIT, as anhydrous samples exhibit rapid proton transfer and poor crystallinity.
Purification typically involves recrystallization from ethanol/water mixtures, followed by drying under vacuum at 40°C. Elemental analysis confirms the dihydrate stoichiometry (C₁₈H₁₀O₆·2H₂O), with thermogravimetric analysis showing water loss at 110–130°C .
Chemical Reactions Analysis
Types of Reactions
2,2'-Dihydroxy-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetraone dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
Analytical Chemistry
Hydrindantin Dihydrate is utilized in analytical chemistry primarily for its role in High-Performance Liquid Chromatography (HPLC). It can be effectively analyzed using reverse-phase HPLC methods. The typical mobile phase consists of acetonitrile and water, with phosphoric acid often replaced by formic acid for mass spectrometry compatibility . This method allows for the isolation of impurities and is scalable for preparative separation processes.
Pharmaceutical Research
The compound has potential applications in pharmaceutical research due to its structural characteristics that may influence biological activity. Its derivatives and analogs are being explored for their therapeutic properties. Research indicates that compounds with similar structures exhibit various pharmacological effects, including anti-inflammatory and antioxidant activities .
Material Science
In material science, Hydrindantin Dihydrate can be investigated for its properties as a dye or pigment due to its chromophoric groups. Its stability and solubility characteristics make it suitable for incorporation into polymer matrices or as a component in coatings .
Environmental Chemistry
The compound's chemical stability suggests potential applications in environmental monitoring and remediation efforts. It may serve as an indicator or tracer in studies assessing the degradation of organic pollutants .
Case Study 1: HPLC Method Development
In a study focused on the separation of Hydrindantin Dihydrate using HPLC, researchers developed a method that demonstrated efficient resolution of the compound from its impurities. The study highlighted the importance of optimizing the mobile phase composition to enhance separation efficiency while maintaining analysis speed .
Case Study 2: Pharmacological Screening
A pharmacological study evaluated various derivatives of Hydrindantin Dihydrate for anti-inflammatory activity. The results indicated that certain modifications to the compound's structure significantly enhanced its efficacy against inflammatory markers in vitro. This research underscores the compound's potential as a lead structure for drug development .
Case Study 3: Material Incorporation
Research conducted on the incorporation of Hydrindantin Dihydrate into polymer films showed promising results regarding UV stability and color retention. The findings suggest that this compound can enhance the performance characteristics of materials used in outdoor applications .
Mechanism of Action
The mechanism of action of 2,2'-Dihydroxy-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetraone dihydrate involves its interaction with various molecular targets. The hydroxy groups play a crucial role in forming hydrogen bonds with target molecules, leading to specific biochemical effects. The compound’s structure allows it to participate in electron transfer reactions, which are essential for its activity in biochemical assays .
Comparison with Similar Compounds
Similar Compounds
Ninhydrin: A well-known reagent for detecting amino acids.
Indane-1,3-dione: A versatile building block used in various applications.
Hydrindantin: Another ninhydrin derivative with similar properties.
Uniqueness
2,2'-Dihydroxy-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetraone dihydrate stands out due to its dual hydroxy groups and indene-1,3-dione moieties, which confer unique chemical reactivity and biological activity. Its ability to form stable complexes with amino acids makes it particularly valuable in biochemical assays .
Biological Activity
2,2'-Dihydroxy-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetraone dihydrate (commonly referred to as Hydrindantin Dihydrate) is a compound with significant biological activity. This article explores its properties, biological effects, synthesis methods, and potential applications based on diverse research findings.
- Molecular Formula : C18H14O8
- Molecular Weight : 358.30 g/mol
- CAS Number : 16289-95-5
- Melting Point : 258-259 °C
- Physical Form : Crystalline powder; color ranges from white to light yellow or light orange.
Biological Activity Overview
Hydrindantin Dihydrate exhibits a range of biological activities that have been the focus of several studies. Key areas of interest include:
- Antitumor Activity : Research has indicated that derivatives of indane compounds, including Hydrindantin, possess antitumor properties. These compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
- Antibacterial Effects : Hydrindantin has demonstrated antibacterial activity against several strains of bacteria. Studies suggest that its mechanism may involve interference with bacterial cell wall synthesis or function .
- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | |
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria | |
| Anti-inflammatory | Reduction in cytokine levels |
Synthesis Methods
The synthesis of Hydrindantin Dihydrate involves several approaches, often focusing on the modification of indane derivatives. Recent advancements have utilized organocatalytic processes that enhance yields and selectivity for desired products. For instance, reactions involving α,β-unsaturated aldehydes have been optimized to produce high yields of 3,4-dihydropyranones and their derivatives .
The mechanisms by which Hydrindantin exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Cell Cycle Arrest : Evidence suggests that Hydrindantin may induce cell cycle arrest in cancer cells at specific phases (e.g., G1 or G2/M), thereby preventing proliferation.
- Apoptosis Induction : The compound appears to activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Inhibition of Enzymatic Activity : Some studies indicate that Hydrindantin can inhibit specific enzymes involved in inflammation and bacterial metabolism.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2'-Dihydroxy-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetraone dihydrate, and what purity validation methods are recommended?
- Methodological Answer : Synthesis typically involves multi-step protocols, including condensation of indene derivatives under acidic conditions followed by oxidation. Urea-hydrogen peroxide (UHP) has been validated as an efficient oxidant for analogous systems . Purity validation should employ HPLC (≥98% purity threshold), NMR for structural confirmation, and X-ray crystallography to resolve hydrate stoichiometry .
Q. How can researchers distinguish the dihydrate form from the anhydrous form experimentally?
- Methodological Answer : Thermogravimetric analysis (TGA) is critical to quantify water loss (theoretical ~8.5% mass loss for dihydrate). Pair with differential scanning calorimetry (DSC) to observe endothermic peaks at dehydration temperatures (~100–150°C). Powder X-ray diffraction (PXRD) can further differentiate crystal lattice patterns .
Q. What spectroscopic techniques are most effective for analyzing this compound’s electronic properties?
- Methodological Answer : UV-Vis spectroscopy (λmax in 300–400 nm range for conjugated systems) and fluorescence spectroscopy (quantum yield measurements) are standard. For advanced structural insights, use solid-state NMR to probe hydrogen-bonding networks in the dihydrate .
Advanced Research Questions
Q. How can contradictions in reported spectroscopic data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or hydrate/anhydrate interconversion. Standardize experimental conditions (e.g., DMSO-d6 for NMR, inert atmosphere for TGA). Cross-validate with computational methods (DFT for NMR chemical shift predictions) .
Q. What theoretical frameworks guide research on this compound’s reactivity and stability?
- Methodological Answer : Link studies to indene-based quinone chemistry, focusing on redox behavior and π-π stacking interactions. Density functional theory (DFT) can model charge distribution and predict reaction pathways (e.g., hydroxyl group deprotonation energies) .
Q. How can computational models predict thermodynamic properties (e.g., solubility, hydration enthalpy)?
- Methodological Answer : Use the DIPPR Project 801 database to correlate experimental solubility in polar aprotic solvents (e.g., DMF, DMSO) with Hansen solubility parameters. For hydration thermodynamics, apply COSMO-RS simulations to estimate water activity coefficients .
Q. What experimental strategies address discrepancies in bioactivity studies (e.g., conflicting IC50 values)?
- Methodological Answer : Standardize assay conditions (cell lines, incubation time, solvent controls). Use structure-activity relationship (SAR) models to isolate substituent effects. For hydrate forms, compare bioactivity in anhydrous vs. hydrated states to assess water’s role in binding .
Q. How does the dihydrate form influence supramolecular assembly in crystal engineering?
- Methodological Answer : Analyze single-crystal X-ray data to map hydrogen-bonding motifs (e.g., O–H···O interactions between hydroxyl groups and water). Compare packing efficiency with anhydrous forms using Mercury software .
Q. What interdisciplinary approaches integrate synthetic chemistry with computational tools for mechanistic studies?
- Methodological Answer : Combine time-resolved FTIR with molecular dynamics (MD) simulations to track intermediate formation during oxidation. Validate using high-resolution mass spectrometry (HRMS) and isotopic labeling .
Methodological Notes
- Theoretical Linkage : Anchor experimental designs to indene-quinone redox theory or supramolecular chemistry frameworks to ensure academic rigor .
- Data Validation : Cross-reference experimental results with computational predictions (e.g., DFT for NMR, MD for hydration dynamics) to resolve contradictions .
- Advanced Tools : Leverage X-ray crystallography for hydrate structure resolution and COSMO-RS for thermodynamic modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
